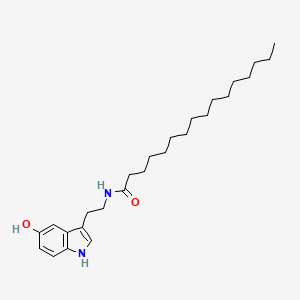

Palmitoyl Sérotonine

Vue d'ensemble

Description

La Palmitoyl Sérotonine est une molécule hybride qui combine les propriétés de l'acide palmitique et de la sérotonine. Elle est connue pour ses effets thérapeutiques potentiels, en particulier dans la modulation de la signalisation sérotoninergique. Ce composé est intéressant en raison de sa capacité à influencer divers processus physiologiques, notamment la régulation de l'humeur, le sommeil et les fonctions cognitives.

Applications De Recherche Scientifique

Palmitoyl Serotonin has several applications in scientific research:

Chemistry: Used as a model compound to study lipid modifications and their effects on neurotransmitter function.

Biology: Investigated for its role in modulating serotonergic signaling pathways.

Medicine: Potential therapeutic applications in treating mood disorders, sleep disturbances, and cognitive impairments.

Industry: May be used in the development of new pharmaceuticals targeting the serotonergic system.

Mécanisme D'action

Target of Action

Palmitoyl Serotonin, also known as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide, primarily targets the Transient Receptor Potential Vanilloid-type 1 (TRPV1) . TRPV1 is a nonselective cation channel that can be activated by a variety of exogenous and endogenous physical and chemical stimuli . It is also suggested to have an affinity for cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

Palmitoyl Serotonin acts as an antagonist of the TRPV1 channel . It inhibits the capsaicin-induced intracellular Ca2+ elevation in cells overexpressing the human recombinant TRPV1 receptor . This interaction with its targets leads to changes in the cellular response to stimuli, potentially affecting pain perception .

Biochemical Pathways

Palmitoylation, a reversible lipid modification, plays a significant role in the structural and functional regulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . This process significantly regulates protein function in a variety of biological processes .

Pharmacokinetics

It is known that palmitoylation plays a crucial role in regulating protein trafficking and maintaining protein stability . Inhibition of palmitoylation has been associated with reductions in protein activity and surface expression .

Result of Action

The molecular and cellular effects of Palmitoyl Serotonin’s action include the attenuation of the development of L-DOPA-induced dyskinesia (LID) and enhancement of ERK1/2 phosphorylation and FosB/ΔFosB expression in the hemi-parkinsonian mouse model . It also reduces the surface expression and transport capacity of the serotonin transporter (SERT) .

Action Environment

The action, efficacy, and stability of Palmitoyl Serotonin can be influenced by various environmental factors. For instance, the presence of other molecules, such as the Selective Serotonin Reuptake Inhibitor (SSRI) escitalopram, can decrease Palmitoyl Serotonin’s palmitoylation, reducing SERT surface expression and transport capacity . Additionally, fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases .

Analyse Biochimique

Biochemical Properties

Palmitoyl Serotonin is involved in a variety of biochemical reactions. This process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), which add and remove palmitate respectively . Palmitoylation significantly increases the hydrophobicity of proteins, leading to changes in their conformation, stability, intracellular transport, localization, and binding affinity to cofactors .

Cellular Effects

The effects of Palmitoyl Serotonin on various types of cells and cellular processes are profound. Palmitoylation, the process it undergoes, plays significant roles in the structural and functional regulation of long-term potentiation (LTP) and long-term depression (LTD), which are important cellular mechanisms underlying learning and memory processes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Palmitoyl Serotonin exerts its effects at the molecular level through several mechanisms. The palmitoylation process it undergoes is a dynamic post-translational modification that regulates protein kinetics, trafficking, and localization patterns upon physiological or cellular stimuli . It is believed to be employed by the cell to alter the subcellular localization, protein-protein interactions, or binding capacities of a protein .

Metabolic Pathways

Palmitoyl Serotonin is likely involved in various metabolic pathways due to the palmitoylation process it undergoes. Palmitoylation significantly regulates protein function in a variety of biological processes

Transport and Distribution

The transport and distribution of Palmitoyl Serotonin within cells and tissues are likely influenced by the palmitoylation process. Palmitoylation enhances the hydrophobicity of proteins and contributes to their membrane association . It also appears to play a significant role in subcellular trafficking of proteins between membrane compartments .

Subcellular Localization

The subcellular localization of Palmitoyl Serotonin and its effects on activity or function are likely influenced by the palmitoylation process. Palmitoylation, being a reversible lipid modification, has the ability to regulate protein membrane localization and trafficking

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La Palmitoyl Sérotonine peut être synthétisée par réaction de la sérotonine avec le chlorure de palmitoyle en présence d'une base telle que la triéthylamine. La réaction se produit généralement dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par des techniques chromatographiques.

Méthodes de Production Industrielle : Bien que les méthodes spécifiques de production industrielle de la this compound ne soient pas bien documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. L'optimisation des paramètres de réaction et des processus de purification serait essentielle pour garantir un rendement et une pureté élevés.

Types de Réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle indole de la partie sérotonine.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle de la chaîne palmitoyle.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe hydroxyle de la partie sérotonine.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle en présence d'une base sont typiques.

Principaux Produits Formés :

Oxydation : Dérivés oxydés du cycle indole.

Réduction : Formes réduites de la chaîne palmitoyle.

Substitution : Dérivés substitués au niveau du groupe hydroxyle de la sérotonine.

4. Applications de la Recherche Scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les modifications lipidiques et leurs effets sur la fonction des neurotransmetteurs.

Biologie : Étudiée pour son rôle dans la modulation des voies de signalisation sérotoninergique.

Médecine : Applications thérapeutiques potentielles dans le traitement des troubles de l'humeur, des troubles du sommeil et des déficiences cognitives.

Industrie : Peut être utilisée dans le développement de nouveaux produits pharmaceutiques ciblant le système sérotoninergique.

5. Mécanisme d'Action

La this compound exerce ses effets principalement par la modulation des récepteurs et des transporteurs de la sérotonine. Le groupe palmitoyle améliore la lipophilie de la molécule, facilitant son interaction avec les membranes cellulaires et les récepteurs. Cette modification peut influencer le trafic, la localisation et la fonction des transporteurs de sérotonine, affectant finalement les niveaux de sérotonine dans la fente synaptique .

Composés Similaires :

Palmitoyléthanolamide : Un autre composé modifié par des lipides ayant des propriétés anti-inflammatoires et analgésiques.

Arachidonoyl Sérotonine : Une molécule hybride similaire à la this compound mais avec de l'acide arachidonique au lieu de l'acide palmitique.

Unicité : La this compound est unique en raison de sa combinaison spécifique d'acide palmitique et de sérotonine, qui lui confère des propriétés pharmacologiques distinctes. Sa capacité à moduler la signalisation sérotoninergique par modification lipidique la distingue des autres composés de sa classe .

Comparaison Avec Des Composés Similaires

Palmitoylethanolamide: Another lipid-modified compound with anti-inflammatory and analgesic properties.

Arachidonoyl Serotonin: A hybrid molecule similar to Palmitoyl Serotonin but with arachidonic acid instead of palmitic acid.

Uniqueness: Palmitoyl Serotonin is unique due to its specific combination of palmitic acid and serotonin, which provides distinct pharmacological properties. Its ability to modulate serotonergic signaling through lipid modification sets it apart from other compounds in its class .

Propriétés

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQOZSXOPVLUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444897 | |

| Record name | Palmitoyl Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212707-51-2 | |

| Record name | Palmitoyl Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

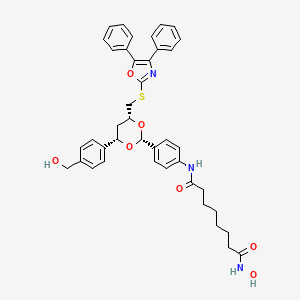

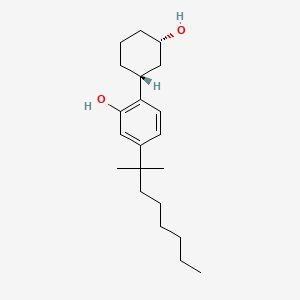

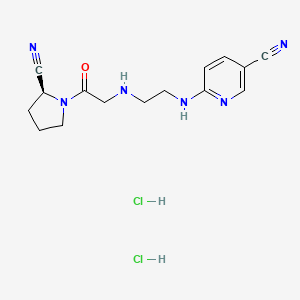

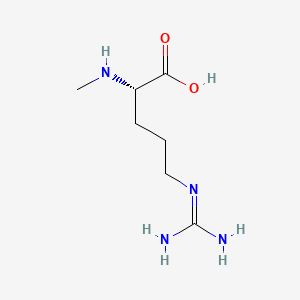

Feasible Synthetic Routes

Q1: How does Palmitoyl Serotonin interact with cells to exert its neuroprotective effects?

A: Research suggests that Palmitoyl Serotonin, also known as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide, exerts its neuroprotective effects primarily through the Brain-Derived Neurotrophic Factor (BDNF) pathway. [, ] In a study using HT-22 cells, a mouse hippocampal neuronal cell line, pre-treatment with Palmitoyl Serotonin before exposure to glutamate, a neurotoxic substance, led to several beneficial outcomes. [] These included a reduction in apoptotic bodies (indicators of cell death), recovery of mitochondrial potential (essential for cell survival), and increased expression of B-cell lymphoma 2 (Bcl-2), a protein known for its anti-apoptotic activity. [] Furthermore, Palmitoyl Serotonin treatment increased the phosphorylation of Tropomyosin-related kinase receptors (TrkB) and cAMP response element-binding protein (CREB), both key components of the BDNF signaling pathway. [] Importantly, this neuroprotective effect was significantly reduced when an anti-BDNF antibody or a TrkB inhibitor was introduced, highlighting the critical role of BDNF and its receptor in mediating Palmitoyl Serotonin's action. []

Q2: Does Palmitoyl Serotonin influence dopamine signaling in the brain?

A: Yes, metabolomic analysis of Caenorhabditis elegans (roundworm) infected with Cronobacter sakazakii (a bacterium) revealed alterations in dopamine-related metabolites following exposure to Palmitoyl Serotonin. [] Specifically, there was a decrease in methyl dopamine and palmitoyl dopamine, alongside an increase in hydroxyl dopamine. [] These findings suggest that Palmitoyl Serotonin may influence dopamine reuptake and potentially impact dopaminergic neurotransmission, although further research is needed to fully elucidate these mechanisms. []

Q3: What is the significance of Palmitoyl Serotonin's effect on L-DOPA-induced dyskinesia?

A: L-3,4-dihydroxyphenylalanine (L-DOPA) is a common treatment for Parkinson's Disease, but long-term use often leads to abnormal involuntary movements (AIMs) known as dyskinesia. [] Research in a mouse model of Parkinson's Disease demonstrated that Palmitoyl Serotonin administration alongside L-DOPA significantly reduced the severity of dyskinesia. [] This improvement was observed across various types of AIMs, including locomotive, axial, limb, and orofacial movements. [] Furthermore, Palmitoyl Serotonin mitigated the L-DOPA-induced hyperactivation of dopamine D1 receptors in the striatum, a brain region crucial for motor control. [] This suggests that Palmitoyl Serotonin could potentially be developed as a therapeutic strategy to manage L-DOPA-induced dyskinesia in Parkinson's Disease patients. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B1663703.png)

![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)